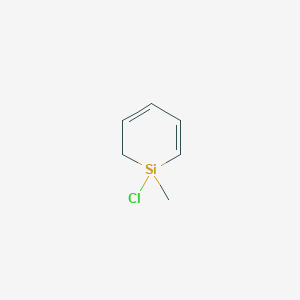
Silacyclohexa-2,4-diene, 1-chloro-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- is a silicon-containing organic compound with the molecular formula C6H9ClSi. This compound is part of the silacyclohexadiene family, which are known for their unique chemical properties due to the presence of silicon in the ring structure. The inclusion of silicon imparts distinct reactivity patterns compared to their carbon analogs, making them of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclohexa-2,4-diene, 1-chloro-1-methyl- typically involves the reaction of chlorosilanes with dienes under controlled conditions. One common method is the reaction of 1,3-butadiene with chloromethylsilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of Silacyclohexa-2,4-diene, 1-chloro-1-methyl- can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically performed at low temperatures to prevent over-oxidation.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions are often carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Amino- or alkoxy-substituted silacyclohexadienes
Aplicaciones Científicas De Investigación
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-containing polymers and materials. It is also employed in the study of silicon-carbon bond formation and reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of organosilicon chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Silacyclohexa-2,4-diene, 1-chloro-1-methyl- exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can stabilize transition states and intermediates, facilitating reactions that are otherwise challenging with carbon analogs. The molecular targets and pathways involved often include the formation of silicon-carbon bonds and the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1-allyl-1-silacyclohexa-2,4-diene
- 1-Chloro-1-sila-2,4-cyclohexadiene
- 1-Methyl-1-silabenzene
Uniqueness
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- is unique due to the presence of both a chlorine atom and a methyl group on the silicon atom, which imparts distinct reactivity patterns. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
63878-63-7 |
|---|---|
Fórmula molecular |
C6H9ClSi |
Peso molecular |
144.67 g/mol |
Nombre IUPAC |
1-chloro-1-methyl-2H-siline |
InChI |
InChI=1S/C6H9ClSi/c1-8(7)5-3-2-4-6-8/h2-5H,6H2,1H3 |
Clave InChI |
WZTDUCGYELJUTH-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


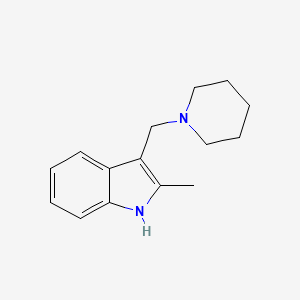
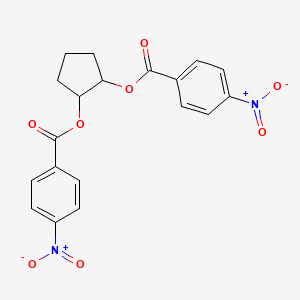

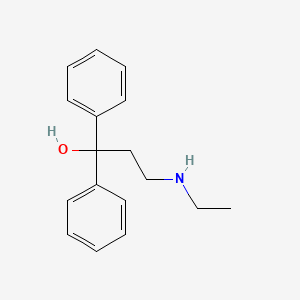

![9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole](/img/structure/B14157320.png)
![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)
![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157328.png)
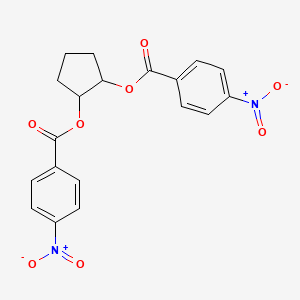
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)
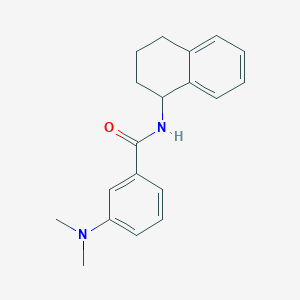
![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
